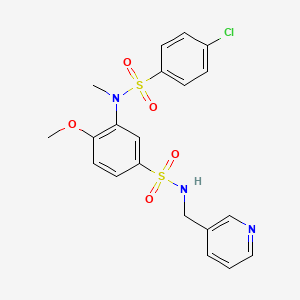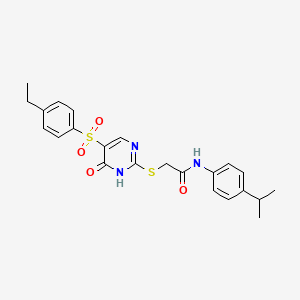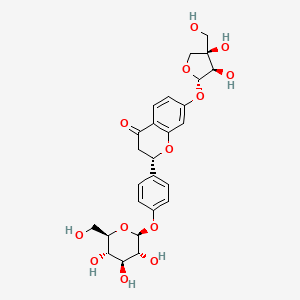
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from the plant Glycyrrhizia inflate . This compound is known for its various biological activities and is often studied for its potential therapeutic applications. It is a white to yellow solid with a molecular weight of 550.51 g/mol and a molecular formula of C26H30O13 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is typically extracted from the roots of Glycyrrhizia inflate using ethanol. The extraction process involves several steps, including juicing, enzymatic hydrolysis, decolorization, filtration, concentration, and crystallization . The crude extract is then purified using column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound .
Industrial Production Methods: Industrial production of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside follows similar extraction and purification processes but on a larger scale. The use of large-scale chromatography and HPLC systems ensures the efficient isolation of the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has several scientific research applications:
Mechanism of Action
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside exerts its effects primarily through its antioxidant properties. It induces the biosynthesis of glutathione, a key antioxidant in cells, by inhibiting the production of pro-inflammatory cytokines . This mechanism helps protect cells from oxidative damage and inflammation, which are common in various diseases .
Comparison with Similar Compounds
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is unique among flavanone glycosides due to its specific glycosylation pattern. Similar compounds include:
Liquiritin: Another flavanone glycoside from Glycyrrhizia species, but with different glycosylation.
Naringin: A flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: Found in citrus fruits, it has similar antioxidant properties but differs in its glycosylation and overall structure.
These compounds share some biological activities but differ in their specific chemical structures and glycosylation patterns, which can influence their bioavailability and therapeutic potential .
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDZDFSMGRQX-DWMQJYMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2853462.png)
![3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B2853465.png)
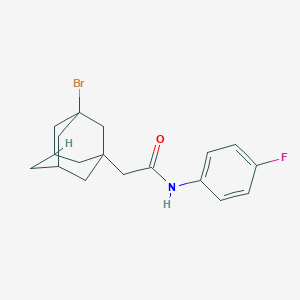
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2853468.png)
![2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2853469.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
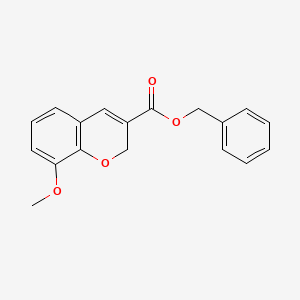

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)
